N-propylfuran-2-carboxamide
Description
N-Propylfuran-2-carboxamide is a furan-based carboxamide derivative characterized by a furan ring substituted with a carboxamide group at the 2-position, where the nitrogen atom is further functionalized with a propyl chain. Key physicochemical properties of this compound (inferred from its derivatives and analogs) include moderate lipophilicity (logP ~2–3) and a molecular weight of ~153.18 g/mol (calculated for the base structure C₈H₁₁NO₂). Its hydrogen bond donor (1) and acceptor (3) counts suggest moderate solubility in polar solvents, while the furan ring contributes to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-propylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOIKKOEFBUPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879187 | |
| Record name | 2-FURANCARBOXAMIDE, N-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60708-27-2 | |
| Record name | 2-FURANCARBOXAMIDE, N-PROPYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical profiles of N-propylfuran-2-carboxamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:
N-Cyclopropylfuran-2-Carboxamide
- Structural Difference : The propyl chain is replaced with a cyclopropyl group, introducing steric rigidity and altered electronic effects.
- Metabolic Stability: The cyclopropyl group may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to linear alkyl chains .
- Biological Activity : Cyclopropyl analogs are often explored for kinase inhibition, leveraging their constrained geometry for selective target binding.
N-Methylfuran-2-Carboxamide
- Structural Difference : A shorter methyl group replaces the propyl chain.
- Physicochemical Impact :
- logP : Lower lipophilicity (logP ~1.0–1.5) due to reduced alkyl chain length.
- Polar Surface Area (PSA) : Increased PSA (~50–55 Ų) enhances solubility but may limit membrane permeability.
- Bioactivity : Methyl derivatives are commonly used as intermediates or prodrugs due to their rapid metabolic clearance.
Complex Derivatives (e.g., V009-2365)
The compound N-(2-{[1-(4-Methoxyphenyl)-3-Methyl-4-Phenyl-1H-Pyrazol-5-yl]Amino}-2-Oxoethyl)-N-Propylfuran-2-Carboxamide (V009-2365) incorporates this compound as a substructure. Key comparisons include:
| Property | This compound (Base) | V009-2365 (Derivative) |
|---|---|---|
| Molecular Weight | ~153.18 g/mol | 472.54 g/mol |
| logP | ~2–3 | 4.13 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 7 |
| Polar Surface Area | ~50 Ų | 69.52 Ų |
- Functional Implications : The extended structure of V009-2365 increases lipophilicity and hydrogen bonding capacity, likely enhancing target affinity but reducing solubility. The addition of a pyrazole-phenyl moiety may confer selectivity for enzymes or receptors involved in inflammatory pathways .
Key Research Findings
- Bioactivity Trends :
- Synthetic Accessibility :
- This compound is synthetically accessible via amidation of furan-2-carboxylic acid with propylamine, whereas cyclopropyl derivatives require specialized ring-opening reactions.
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